Acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester

Description

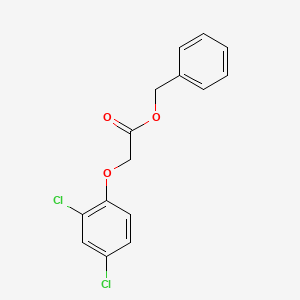

Acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester (CAS: N/A; synonyms: benzyl 2,4-D ester, (2,4-dichlorophenoxy)acetic acid benzyl ester) is an ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely studied herbicide and plant growth regulator. Structurally, it consists of a phenoxyacetic acid backbone substituted with two chlorine atoms at the 2- and 4-positions of the phenolic ring, esterified with a benzyl (phenylmethyl) group. This modification alters its physicochemical properties compared to the parent acid, such as volatility, solubility, and bioavailability, which are critical for its applications in agrochemical formulations or research settings .

For example, methyl ester synthesis uses methanol and sulfuric acid , suggesting that the phenylmethyl ester could be synthesized via reaction of 2,4-D with benzyl alcohol under similar conditions.

Properties

IUPAC Name |

benzyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O3/c16-12-6-7-14(13(17)8-12)19-10-15(18)20-9-11-4-2-1-3-5-11/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPBQERXEKWBKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358204 | |

| Record name | Acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13246-97-4 | |

| Record name | Phenylmethyl 2-(2,4-dichlorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13246-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester typically involves the esterification of (2,4-dichlorophenoxy)acetic acid with benzyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include:

Temperature: 60-80°C

Reaction Time: 4-6 hours

Catalyst: Sulfuric acid or hydrochloric acid

Industrial Production Methods

In industrial settings, the production of acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester involves large-scale esterification processes. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a base or acid to yield (2,4-dichlorophenoxy)acetic acid and benzyl alcohol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water, sodium hydroxide (base), or hydrochloric acid (acid)

Oxidation: Potassium permanganate, hydrogen peroxide

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Hydrolysis: (2,4-Dichlorophenoxy)acetic acid, benzyl alcohol

Oxidation: Carboxylic acids, phenolic compounds

Substitution: Substituted phenoxyacetic acids

Scientific Research Applications

Agricultural Applications

- Selective Herbicide :

- Plant Growth Regulation :

- Turf Management :

- Forestry and Rights-of-Way :

Laboratory Applications

- Plant Research :

Toxicological Insights

While the applications of acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester are significant in agriculture and research, its toxicity cannot be overlooked:

- Health Risks : Acute exposure to 2,4-D can lead to severe poisoning symptoms affecting multiple organ systems including the heart and lungs. A case study highlighted a young farmer's fatal poisoning due to accidental ingestion of 2,4-D .

- Environmental Concerns : The compound has been detected in groundwater due to its high mobility in soil. This raises concerns regarding its environmental impact and the potential for human exposure through contaminated water sources .

Case Study 1: Agricultural Efficacy

A study conducted on the efficacy of 2,4-D demonstrated significant reductions in weed populations across various crops when applied at recommended rates prior to planting. The results indicated improved crop yields due to reduced competition from weeds.

Case Study 2: Poisoning Incident

In Ethiopia, a case was reported involving severe poisoning from 2,4-D ingestion. The patient exhibited symptoms consistent with organophosphate poisoning initially but was later confirmed to have ingested 2,4-D. This incident underscores the importance of awareness regarding the toxic effects of herbicides among agricultural workers .

Mechanism of Action

The compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It is absorbed by the plant’s leaves and transported to the meristematic tissues, where it disrupts normal cell growth and division. This leads to uncontrolled growth, ultimately causing the plant’s death. The molecular targets include auxin receptors and transport proteins involved in hormone signaling pathways.

Comparison with Similar Compounds

The phenylmethyl ester belongs to a family of 2,4-D esters and salts, each differing in their esterifying alcohol or counterion. Below is a detailed comparison with key analogues:

Structural and Physicochemical Properties

Key Observations :

- Volatility : The phenylmethyl ester is expected to exhibit lower volatility than the methyl or ethyl esters due to its larger benzyl group, which increases molecular weight and reduces sublimation enthalpy (ΔsubH°). For reference, the methyl ester’s ΔsubH° is 89 kJ/mol, while the acid form is 122 kJ/mol .

- Solubility : Unlike the hydrophilic isopropylamine salt , the phenylmethyl ester is likely lipophilic, similar to the 2-ethylhexyl ester .

- Stability : Ester derivatives generally resist hydrolysis better than salts but may degrade under alkaline conditions .

Key Observations :

- Herbicidal Efficacy : The acid form (2,4-D) is most active, as esters require enzymatic hydrolysis to release the bioactive acid . Esters with bulky groups (e.g., phenylmethyl) may exhibit delayed or reduced activity due to slower hydrolysis.

- Toxicity : The phenylmethyl ester’s toxicity profile is undocumented in the evidence, but its hydrolysis product (2,4-D) is classified as moderately toxic (EPA reportable quantity: 100 lbs) .

Biological Activity

Acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester, commonly referred to as a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), exhibits a range of biological activities that have been the subject of extensive research. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of 2,4-Dichlorophenoxyacetic Acid

2,4-D is a well-known herbicide that functions as a synthetic auxin. It mimics natural plant hormones and is primarily used in agriculture for weed control. The compound's derivatives, including acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester, have been synthesized to explore enhanced biological activities beyond herbicidal effects.

The biological activity of acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester can be attributed to its ability to interact with various biochemical pathways:

- Auxin Mimicry : The compound acts similarly to auxins in plants, influencing growth and development processes such as cell elongation and division.

- Anti-inflammatory Effects : Research indicates that derivatives of 2,4-D exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) expression. For instance, compounds derived from 2,4-D showed up to 81% inhibition of inflammation in vivo compared to standard treatments like indomethacin .

- Antimicrobial Activity : The compound has demonstrated bactericidal effects against various pathogens. Its structural modifications have been linked to improved efficacy against bacterial strains .

Case Studies

Several studies highlight the biological activities and therapeutic potential of acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester:

- Anti-inflammatory Study :

- Molecular Docking Studies :

- Antimicrobial Efficacy :

Data Tables

The following table summarizes key findings from studies on the biological activity of acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester:

Q & A

Q. What are the optimal synthetic routes for preparing acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves esterification of 2,4-dichlorophenoxyacetic acid with benzyl alcohol. Adapting the method from Jensen & Schall (1966), reflux the acid with benzyl alcohol in methanol using concentrated sulfuric acid as a catalyst. Monitor reaction progress via TLC or GC-MS. Yield optimization requires precise control of reflux duration (typically 4–6 hours) and stoichiometric ratios (1:1.2 acid:alcohol). Post-reaction, isolate the ester by precipitation in ice water, followed by recrystallization in ethanol. Impurities such as unreacted acid can be removed via alkaline washes .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

- IR Spectroscopy: Identify ester carbonyl (C=O) stretches at ~1740–1720 cm⁻¹ and aromatic C-Cl vibrations at 750–550 cm⁻¹ .

- GC-MS: Use a non-polar column (e.g., DB-5) with electron ionization (EI) to confirm molecular ion peaks (e.g., [M]⁺ at m/z 249 for ethyl ester analogs) and fragmentation patterns (e.g., loss of benzyl group at m/z 107) .

- NMR: ¹H NMR reveals aromatic protons (δ 7.3–6.8 ppm) and ester methylene protons (δ 4.5–4.3 ppm) .

Q. How does the environmental persistence of phenylmethyl ester derivatives compare to other 2,4-D esters (e.g., butyl or isopropyl esters)?

Methodological Answer: Hydrolysis rates in environmental matrices depend on ester chain length and lipophilicity. Phenylmethyl esters exhibit slower hydrolysis in alkaline soils (pH >7) compared to shorter-chain esters like ethyl or methyl derivatives. Conduct accelerated degradation studies using EPA guidelines: incubate the ester in buffered aqueous solutions (pH 5–9) at 25°C, and quantify residual compound via HPLC-UV at 280 nm. Half-lives for phenylmethyl esters typically exceed 30 days in neutral conditions, whereas ethyl esters degrade within 7–10 days .

Advanced Research Questions

Q. How can contradictions in reported vapor pressure data for 2,4-D esters be resolved?

Methodological Answer: Discrepancies arise from measurement techniques (e.g., gas saturation vs. transpiration methods). For phenylmethyl ester, use gas chromatography (GC) with a static headspace sampler to measure vapor pressure at 25°C. Calibrate against reference standards (e.g., n-alkanes) and validate results using the Clausius-Clapeyron equation. Comparative studies show phenylmethyl esters have lower volatility (ΔvapH ≈ 65–70 kJ/mol) than butyl esters (ΔvapH ≈ 60 kJ/mol) due to increased molecular weight .

Q. What experimental strategies address low recovery rates in trace analysis of this compound in plant tissues?

Methodological Answer: Low recovery often stems from matrix interference or ester degradation. Optimize extraction using pressurized liquid extraction (PLE) with acetonitrile:water (80:20) at 100°C. Cleanup via SPE cartridges (C18 or Florisil) reduces co-extractives. For LC-MS/MS quantification, employ a polar-embedded column (e.g., Atlantis T3) with MRM transitions for the ester (e.g., m/z 277 → 161). Spike-and-recovery experiments in citrus peels show ≥85% recovery when using deuterated internal standards .

Q. How does ester chain modification influence herbicidal activity in structure-activity relationship (SAR) studies?

Methodological Answer: SAR studies reveal that phenylmethyl esters exhibit prolonged systemic activity due to slower hydrolysis to the active 2,4-D acid. Compare herbicidal efficacy using greenhouse assays: apply equimolar concentrations of phenylmethyl, butyl, and isopropyl esters to broadleaf weeds (e.g., Amaranthus retroflexus). Monitor phytotoxicity over 21 days. Phenylmethyl esters show delayed symptom onset (7–10 days) but higher residual control (ED₉₀ = 1.2 kg/ha) vs. ethyl esters (ED₉₀ = 2.5 kg/ha) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.